N-[[1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
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Overview
Description
N-({1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide typically involves multiple steps, including acylation, nitration, condensation, ring closure, reduction, and cyclization . The reaction conditions often require precise temperature control and the use of various reagents such as dichloromethane, lutidine, and trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound aim to maximize yield and purity while minimizing byproducts and environmental impact. Techniques such as high-temperature reactions and the use of environmentally friendly solvents are employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
N-({1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, lutidine, and trifluoroacetic acid. The reaction conditions often require specific temperatures and pH levels to ensure optimal yields and purity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N-({1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-({1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit bacterial cell division by targeting the FtsZ protein, a key functional protein in bacterial cell division . This inhibition disrupts the formation of the bacterial cell wall, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-n-propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole: This compound shares a similar benzimidazole core structure but differs in its functional groups and overall structure.
2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone: Another benzimidazole derivative with different substituents and biological activities.
Uniqueness
N-({1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. Its ability to inhibit bacterial cell division by targeting the FtsZ protein sets it apart from other similar compounds .
Biological Activity
N-[[1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide, often referred to as a benzimidazole derivative, has garnered attention in recent research for its potential biological activities. This compound is characterized by its complex structure, which includes a furan-2-carboxamide moiety and a dimethylphenoxy group.
Chemical Structure
The chemical formula for this compound is C₁₉H₂₂N₂O₃, with a molecular weight of approximately 330.39 g/mol. The compound's structure can be summarized as follows:
1. Anticancer Properties
Research indicates that benzimidazole derivatives possess significant anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell cycle progression and the induction of oxidative stress leading to cell death.
Table 1: Anticancer Activity Summary
Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
HeLa | 15 | Induction of apoptosis via ROS generation | |
MCF-7 | 20 | Cell cycle arrest at G0/G1 phase | |
A549 | 18 | Inhibition of mitochondrial function |
2. Cytoprotective Effects
The compound has demonstrated cytoprotective effects against DNA damage induced by various carcinogens. A study involving normal human colon fibroblast cells (CCD-18Co) showed that pretreatment with similar compounds significantly reduced DNA strand breaks and mitochondrial damage caused by the carcinogen 4-nitroquinoline 1-oxide (4NQO). The protective mechanism was attributed to the modulation of nitrosative stress rather than oxidative stress.
Case Study: Cytoprotective Mechanism
In a controlled experiment, CCD-18Co cells were pretreated with N-[2-(3,5-dimethoxystyryl)phenyl]furan-2-carboxamide before exposure to 4NQO. Results indicated:
- Reduction in DNA Damage : Decreased levels of DNA strand breaks were observed.
- Mitochondrial Protection : Preservation of mitochondrial membrane potential was noted.
This suggests that derivatives like this compound could play a role in chemoprevention strategies.
3. Interaction with Cellular Pathways
The biological activity of this compound may involve interaction with several key cellular pathways:
- Nrf2 Pathway Activation : Similar compounds have been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes.
- Apoptotic Pathways : Induction of pro-apoptotic factors while inhibiting anti-apoptotic proteins such as Bcl-2.
Properties
IUPAC Name |
N-[[1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-8-5-9-18(2)23(17)30-15-7-13-27-20-11-4-3-10-19(20)26-22(27)16-25-24(28)21-12-6-14-29-21/h3-6,8-12,14H,7,13,15-16H2,1-2H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZJPTFNIQNQCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.